N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-methylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDITAYVOGYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594528 | |
| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-20-4 | |
| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
This method involves the condensation of a 1-methyl-1H-indol-6-carboxaldehyde with methylamine followed by reduction to form the tertiary amine.
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- Mix equimolar amounts of 1-methylindol-6-carboxaldehyde and methylamine in a suitable solvent such as methanol under inert atmosphere.
- Add a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst (e.g., Pd/C) to reduce the intermediate imine to the tertiary amine.
- Reaction conditions typically involve mild heating (room temperature to 50 °C) for several hours.
- Purification is achieved by standard extraction and chromatography techniques.
Research Findings:
This approach benefits from high selectivity and yields, with minimal side reactions. The use of methanol as solvent and mild bases like cesium carbonate has been reported to enhance the efficiency of reductive amination reactions in related indole systems.
Direct N-Alkylation
Another approach is the direct alkylation of the secondary amine intermediate (N-(1-methyl-1H-indol-6-yl)methylamine) with methyl halides or methylating agents such as dimethyl carbonate.
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- The secondary amine is reacted with methyl iodide or dimethyl carbonate in the presence of a base such as potassium carbonate or cesium carbonate.
- The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–100 °C).
- After completion, the mixture is quenched, and the product is isolated via extraction and purification.
Research Findings:
Dimethyl carbonate has been demonstrated as an effective and environmentally friendly methylating agent for amines, providing good yields and selectivity under heating with potassium carbonate as base. This method avoids overalkylation and side reactions if carefully controlled.
Advanced Catalytic Tandem Synthesis
Recent literature describes catalytic tandem synthesis methods for N-methylated tertiary amines, which could be adapted for this compound:
- Catalyst: Iridium complexes with pyridonate ligands have been used to catalyze the three-component coupling of amines, aldehydes, and methanol to form N-methylated tertiary amines efficiently.
- Conditions: Reactions are performed under argon atmosphere, at 100 °C in methanol, with catalytic amounts of iridium catalyst and cesium carbonate as base.
- Advantages: This method allows direct methylation using methanol as the methyl source, avoiding the use of hazardous methyl halides.
Microflow Technology for Indole Derivatives
Microflow reactors have been reported to enable rapid and mild nucleophilic substitution reactions on indole derivatives, which could be applied to the synthesis of this compound:
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- Precise control of reaction time and temperature.
- Suppression of undesired dimerization or oligomerization common in batch synthesis of reactive indolylmethyl intermediates.
- Rapid generation and reaction of unstable electrophiles at room temperature.
Application:
The microflow approach allows the generation of (1H-indol-6-yl)methyl electrophiles and their subsequent nucleophilic substitution with methylamine or methylated amines to form the target tertiary amine.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of cesium carbonate as a base is common in methylation and reductive amination reactions involving indole derivatives, enhancing reaction rates and yields.
- Dimethyl carbonate is an effective and greener methylating agent compared to methyl iodide or methyl bromide, reducing toxicity and environmental impact.
- Microflow technology represents a cutting-edge approach to handle reactive intermediates in indole chemistry, improving reproducibility and scalability.
- Commercial suppliers provide this compound with ≥95% purity, confirming the feasibility of these preparation methods at scale.
This detailed analysis highlights multiple synthetic routes to prepare this compound, emphasizing the choice of method based on available starting materials, desired scale, and environmental considerations. The integration of modern catalytic and flow techniques offers promising avenues for efficient and selective synthesis of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form N-oxide derivatives. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions . For example:
Key Conditions :
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Solvent: Methanol or dichloromethane
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Temperature: 25–40°C
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Reaction time: 2–6 hours
Electrophilic Substitution on the Indole Ring
The indole core facilitates electrophilic substitution, with reactivity influenced by the electron-donating methyl and methylaminomethyl groups. Common reactions include:
Halogenation
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Reagents : Bromine (Br₂), iodine (I₂), or N-bromosuccinimide (NBS)
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Position selectivity : Substitution occurs preferentially at the 2- or 4-position of the indole ring due to steric and electronic effects from the 6-methylaminomethyl group .
Nitration
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Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
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Outcome : Introduces nitro groups at the 3-position , though yields may vary due to steric hindrance .
Nucleophilic Substitution at the Methylaminomethyl Group
The methylaminomethyl moiety (–CH₂–N(CH₃)–) can participate in alkylation or acylation reactions:
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide)
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Product : Quaternary ammonium salts .
\text{R–X} + \text{Amine} \rightarrow \text{R–N⁺(CH₃)_2–CH₂–Indole} \cdot \text{X⁻}
Acylation
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Reagents : Acetyl chloride or anhydrides
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Product : Amides, though steric hindrance may limit reactivity .
Reduction Reactions
While the compound lacks reducible functional groups (e.g., nitro or carbonyl), the indole ring itself can undergo catalytic hydrogenation under high-pressure H₂ with Pd/C or Raney Ni , yielding tetrahydroindole derivatives .
Tandem Multicomponent Reactions
The amine group participates in tandem reactions, such as the three-component coupling with aldehydes and methanol to form complex tertiary amines. For example:
| Component | Role | Conditions |
|---|---|---|
| Amine | Nucleophile | Cs₂CO₃, 100°C, 16 hours in MeOH |
| Aldehyde | Electrophile | |
| Methanol | Methylating agent |
Example Reaction :
Comparative Reactivity of Analogous Indole Derivatives
The substitution pattern significantly impacts reactivity. For instance:
| Compound | Position of Substituent | Reactivity Profile |
|---|---|---|
| N-methyl-N-[(1-methyl-1H-indol-3-yl)methyl]amine | 3-position | Higher electrophilic activity |
| This compound | 6-position | Moderate steric hindrance |
Key Research Findings
-
Microflow Synthesis : Highly reactive intermediates, such as indolylmethyl electrophiles, can be generated and stabilized using microflow reactors to prevent dimerization .
-
Biological Relevance : Derivatives of this compound exhibit tubulin inhibition, suggesting potential for further functionalization to enhance bioactivity .
Scientific Research Applications
Biological Activities
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has been studied for its various biological activities, which include:
Anticancer Properties:
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). Notably, certain derivatives have shown IC₅₀ values as low as 0.34 μM against MCF-7 cells, suggesting potent anticancer activity .
Mechanism of Action:
The compound primarily acts by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells, providing a promising avenue for cancer therapy .
Antiviral and Antimicrobial Activities:
Beyond anticancer properties, this compound is also being investigated for antiviral and antimicrobial activities. Preliminary studies suggest it may inhibit viral replication and exhibit bactericidal effects, although further research is needed to fully elucidate these properties.
Applications in Medicine
Potential Therapeutic Agent:
Given its biological activity profile, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to induce apoptosis in cancer cells positions it as a candidate for development into a chemotherapeutic drug .
Drug Development:
The compound serves as a building block in the synthesis of more complex indole derivatives that may possess enhanced biological activities or specific targeting capabilities in drug development processes.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials and pharmaceuticals. Its unique chemical structure allows it to serve as a precursor in synthesizing a variety of compounds used in different industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with viral proteins, inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to indole-based amines with modifications in alkylation patterns, substituent positions, and functional groups.
Table 1: Structural Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Source/Reference |
|---|---|---|---|---|
| N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine | 1-Me indole, 6-(CH₂NHMe) | C₁₂H₁₅N₂ | 187.26 | |
| N,N-diethyl-1H-indol-6-amine | 6-(N,N-diethylamino), unsubstituted indole N | C₁₂H₁₆N₂ | 188.27 | |
| (1H-Indol-6-yl)methylamine | 6-(CH₂NHMe), unsubstituted indole N | C₁₀H₁₂N₂ | 160.22 | |
| N-phenethyl-1H-indol-6-amine | 6-(NHCH₂CH₂Ph), unsubstituted indole N | C₁₆H₁₆N₂ | 236.32 | |
| 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine | 3-(CH₂CH₂NHMe), 6-OMe indole | C₁₂H₁₆N₂O | 204.27 |
Spectroscopic Data Comparison
NMR Profiles :
- Target Compound : ¹H-NMR (200 MHz, CDCl₃) shows δ 7.89 (s, 1H, indole H), 3.55 (d, J = 6.3 Hz, 2H, CH₂NHMe), and 6.28 (s, 1H, indole H) .
- 1-(4-methoxybenzyl)-1H-indol-6-amine : ¹H-NMR (600 MHz, CDCl₃) exhibits δ 7.40 (d, J = 7.8 Hz, 1H), 5.14 (s, 2H, CH₂Ph), and 3.77 (s, 3H, OMe) .
- N,N-diethyl-1H-indol-6-amine : Lacks published NMR data but confirmed via agreement with literature .
Key Differences :
- The target compound’s 1-methylindole substitution shifts aromatic protons upfield compared to non-methylated analogs.
- Bulky substituents (e.g., phenethyl in N-phenethyl-1H-indol-6-amine) introduce distinct splitting patterns in NMR .
Biological Activity
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is an indole derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a range of properties, including antiviral , anticancer , and antimicrobial effects, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives, which are characterized by their unique indole nucleus. This structural motif is prevalent in many natural products and synthetic compounds, contributing to their diverse biological activities.
The primary mechanism of action for this compound involves its interaction with tubulin , a protein essential for microtubule formation in cells. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, which is crucial for various cellular processes, including cell division and intracellular transport. The result is the induction of apoptosis in cancer cells in a dose-dependent manner .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported that related compounds with similar structures displayed IC50 values ranging from 0.34 to 6.68 μM against these cell lines, indicating strong anti-proliferative effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These findings suggest that this compound and its analogs may act as effective tubulin polymerization inhibitors, similar to colchicine .
Antiviral and Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antiviral and antimicrobial properties. Preliminary studies indicate potential efficacy against various viral strains and bacterial pathogens, although further research is needed to fully elucidate these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A series of synthesized compounds based on the indole structure were tested against multiple cancer cell lines, revealing significant anti-proliferative effects consistent with tubulin inhibition .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how these compounds interact with tubulin at the molecular level, enhancing our understanding of their biological activity .
- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits promising therapeutic potential, careful consideration of its safety profile is necessary due to observed toxicity at higher concentrations in animal models .
Q & A
Q. What are the standard synthetic routes for preparing N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves alkylation or reductive amination steps. For example, a propargylamine derivative can be synthesized by reacting a primary amine with propargyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base, followed by purification via column chromatography . Key intermediates are characterized using:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., indole ring protons at δ 7.1–7.5 ppm, methyl groups at δ 2.3–3.1 ppm) .
- HRMS : To verify molecular ion peaks and isotopic patterns .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Hazard Identification : The compound may pose risks due to its structural similarity to indole derivatives, which can cause irritation (e.g., 1H-Indol-3-ylmethylamine requires consultation with a physician upon exposure) .
- Mitigation : Use fume hoods, PPE (gloves, lab coats), and maintain a spill kit. Refer to safety data sheets (SDS) for specific first-aid measures (e.g., eye flushing with water for 15 minutes) .
Q. Which spectroscopic techniques are most effective for confirming the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Assigns proton and carbon environments; methyl groups adjacent to nitrogen appear as singlets or triplets .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight within ±2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictory data in NMR spectra due to dynamic molecular behavior (e.g., rotational isomerism)?
Methodological Answer:
- Variable Temperature (VT) NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow bond rotation and resolve overlapping peaks .
- 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximities to distinguish isomers .
- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction (e.g., SHELX refinement protocols for small molecules) .
Q. What experimental strategies minimize the risk of N-nitrosamine formation during synthesis or storage?
Methodological Answer:
- Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using EMA-compliant questionnaires .
- Analytical Controls :
- LC-MS/MS : Detect trace nitrosamines (e.g., NDMA) with LOQ <10 ppb .
- Nitrite Scavengers : Add ascorbic acid or 4-methylbenzo-1,2-diamine to quench nitrosating agents .
Q. How can molecular docking be applied to predict the biological activity of this compound against therapeutic targets?
Methodological Answer:
- Target Selection : Prioritize receptors with known indole interactions (e.g., serotonin receptors, androgen receptors) .
- Docking Workflow :
- Protein Preparation : Optimize receptor structures (e.g., AR, PDB:2PIX) using molecular dynamics (MD) simulations.
- Ligand Pose Scoring : Use AutoDock Vina or Schrödinger Glide to rank binding affinities. Key interactions (e.g., hydrogen bonds with LEU704, hydrophobic contacts) validate docking poses .
- Validation : Cross-check with in vitro assays (e.g., antimicrobial screening against S. aureus or E. coli) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Issues : Low solubility in polar solvents or polymorphism.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
